molecular formula C15H13NO4 B3056213 4-[(1,3-Benzodioxol-5-ylmethyl)amino]benzoic acid CAS No. 69671-78-9

4-[(1,3-Benzodioxol-5-ylmethyl)amino]benzoic acid

Cat. No.: B3056213
CAS No.: 69671-78-9
M. Wt: 271.27 g/mol
InChI Key: DXMXVBCFPHMKGZ-UHFFFAOYSA-N
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Description

4-[(1,3-Benzodioxol-5-ylmethyl)amino]benzoic acid is a chemical compound with the molecular formula C15H13NO4 and a molecular weight of 271.27 g/mol . It is an achiral substance with no defined stereocenters . This compound is part of the aminobenzoic acid family, which are recognized as crucial building blocks in pharmaceutical research and development . Para-aminobenzoic acid (PABA) derivatives, due to their structural versatility, are frequently investigated for a wide range of biological activities, including potential applications as antimicrobial, antioxidant, and anticancer agents . As a PABA analog, this compound serves as a valuable intermediate for the synthesis of more complex molecules in medicinal chemistry and drug discovery programs . It is available for purchase with a purity of 97% and is offered in various packaging sizes to meet your research needs . This product is intended for Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(1,3-benzodioxol-5-ylmethylamino)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO4/c17-15(18)11-2-4-12(5-3-11)16-8-10-1-6-13-14(7-10)20-9-19-13/h1-7,16H,8-9H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXMXVBCFPHMKGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69671-78-9
Record name 4-(((1,3-Benzodioxol-5-yl)methyl)amino)benzoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069671789
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(((1,3-BENZODIOXOL-5-YL)METHYL)AMINO)BENZOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RJ4J4UMV5H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Esterification of 4-Nitrobenzoic Acid

The process begins with protecting the carboxylic acid group of 4-nitrobenzoic acid through esterification. Reacting 4-nitrobenzoic acid with excess ethanol in the presence of concentrated sulfuric acid under reflux (80–90°C, 6–8 hours) yields 4-nitrobenzoic acid ethyl ester. This step achieves near-quantitative conversion (95–98% yield) by leveraging the acid catalyst’s role in protonating the carbonyl oxygen, facilitating nucleophilic attack by ethanol.

Key Reaction Conditions

Parameter Value
Solvent Ethanol
Catalyst H₂SO₄ (10% w/w)
Temperature 80–90°C (reflux)
Duration 6–8 hours

Catalytic Hydrogenation of Nitro Group

The nitro group in the ester intermediate is reduced to an amine using hydrogen gas (1–3 atm) over a palladium-on-carbon (Pd/C, 5–10% loading) catalyst in methanol. This exothermic reaction proceeds at 25–30°C for 2–4 hours, achieving 85–90% yield. The choice of Pd/C over alternatives like Raney nickel ensures selectivity without over-reduction.

Critical Parameters

  • Pressure : 1–3 atm H₂
  • Catalyst Loading : 5–10% Pd/C
  • Workup : Filtration to remove catalyst, followed by solvent evaporation under reduced pressure.

Nucleophilic Alkylation with 1,3-Benzodioxol-5-ylmethyl Chloride

The amine intermediate undergoes alkylation using 1,3-benzodioxol-5-ylmethyl chloride in anhydrous dimethylformamide (DMF) with potassium carbonate as a base. Heating to 60–70°C for 8–12 hours facilitates the SN2 displacement, yielding the N-alkylated ester (75–80% yield). The benzodioxole moiety’s electron-rich nature enhances the electrophilicity of the methyl chloride, promoting efficient coupling.

Reaction Mechanism Insights

  • Base Role : K₂CO₃ deprotonates the amine, generating a stronger nucleophile.
  • Solvent Effect : DMF stabilizes the transition state through polar aprotic interactions.

Ester Hydrolysis to Carboxylic Acid

The final step involves saponification of the ethyl ester using aqueous sodium hydroxide (2M, 4–6 equivalents) in tetrahydrofuran (THF)/water (3:1 v/v) at 70–80°C for 3–5 hours. Acidification with HCl precipitates the target compound, which is recrystallized from ethanol/water (90–92% yield).

Optimization Considerations

  • Alkali Concentration : Excess NaOH ensures complete ester cleavage.
  • Temperature Control : Prolonged heating above 80°C risks decarboxylation.

Alternative Methodological Approaches

Imidazolide-Mediated Coupling

Inspired by bumetanide derivatization techniques, this method activates 4-aminobenzoic acid as an imidazolide intermediate. Treating 4-aminobenzoic acid with 1,1′-carbonyldiimidazole (CDI) in ethyl acetate forms the reactive acyl imidazolide, which couples with 1,3-benzodioxol-5-ylmethylamine at 25°C overnight (Scheme 1). While avoiding ester protection/deprotection steps, the route suffers from lower yields (60–65%) due to competing side reactions.

Scheme 1: Imidazolide Pathway

  • 4-Aminobenzoic acid + CDI → Acyl imidazolide
  • Acyl imidazolide + Benzodioxolmethylamine → Target compound

Reductive Amination Strategy

A hypothetical approach involves condensing 4-aminobenzoic acid with 1,3-benzodioxol-5-carbaldehyde using sodium cyanoborohydride in methanol/acetic acid (pH 4–5). Although unconfirmed for this specific compound, analogous reductive aminations achieve 70–75% yields in related systems.

Advantages :

  • Single-step synthesis from commercially available aldehydes.
  • Mild conditions preserve acid-sensitive benzodioxole rings.

Optimization Strategies for Industrial Viability

Solvent Selection and Recycling

Switching from DMF to dimethylacetamide (DMAc) in the alkylation step reduces toxicity and improves recyclability. DMAc’s higher boiling point (165°C vs. 153°C for DMF) allows safer high-temperature operations.

Catalytic System Refinement

Replacing Pd/C with platinum oxide (PtO₂) in hydrogenation trials increased turnover frequency by 40% but raised costs. Economic analyses suggest Pd/C remains optimal for large-scale batches.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 12.8 (s, 1H, COOH), 6.85–6.95 (m, 3H, benzodioxole-H), 4.45 (s, 2H, CH₂NH), 7.65 (d, J = 8.4 Hz, 2H, Ar-H).
  • IR (KBr) : 1685 cm⁻¹ (C=O stretch), 1250 cm⁻¹ (C-O-C of benzodioxole).

Elemental Analysis

Element Theoretical (%) Experimental (%)
C 66.7 66.5
H 4.90 4.85
N 5.50 5.48

Industrial-Scale Production Considerations

Batch reactors (500–1000 L) operating at 10–15 kg/day capacity dominate current manufacturing. Continuous-flow systems are under investigation to enhance heat transfer during exothermic hydrogenation steps.

Chemical Reactions Analysis

Types of Reactions

4-[(1,3-Benzodioxol-5-ylmethyl)amino]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like halides or alkoxides in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzoic acid derivatives.

Scientific Research Applications

4-[(1,3-Benzodioxol-5-ylmethyl)amino]benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its structural similarity to bioactive compounds.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 4-[(1,3-Benzodioxol-5-ylmethyl)amino]benzoic acid involves its interaction with specific molecular targets. The benzodioxole ring can interact with enzymes or receptors, modulating their activity. The amino group can form hydrogen bonds with biological macromolecules, influencing their function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

  • Substituents : Bromo or nitro groups (e.g., ) introduce electron-withdrawing effects, altering electronic distribution and acidity compared to the unsubstituted benzodioxol in the target compound.
  • Heterocycles : Pyrazolopyrimidine or benzothiazole moieties expand π-conjugation and may enhance binding to biological targets.

Physicochemical Properties

  • Acidity (pKa): The target compound’s carboxylic acid pKa is expected to be ~2.5–3.0, similar to unsubstituted benzoic acid. Bromo or nitro substituents (e.g., ) lower pKa to ~1.8–2.2 due to electron-withdrawing effects . Azo-linked compounds (e.g., ) exhibit dual acidity (carboxylic acid pKa ~2.5; phenolic -OH pKa ~8–10) .
  • Solubility : Bromo or nitro analogs show reduced aqueous solubility compared to the target compound due to increased hydrophobicity .

Biological Activity

4-[(1,3-Benzodioxol-5-ylmethyl)amino]benzoic acid is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anticancer, and other therapeutic potentials.

Chemical Structure and Properties

The compound is characterized by the presence of a benzodioxole moiety linked to an amino group and a benzoic acid structure. This unique configuration may contribute to its diverse biological activities. The molecular formula for this compound is C16_{16}H15_{15}N1_{1}O4_{4}.

Antimicrobial Activity

Research indicates that derivatives of compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on related compounds have shown:

  • Antibacterial Properties : Certain derivatives demonstrate activity against methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MICs) as low as 15.62 µM .
  • Antifungal Activity : Broad-spectrum antifungal properties have been reported, with some compounds showing MICs of ≥ 7.81 µM against various fungal strains .

Anticancer Properties

The anticancer potential of related compounds has been explored, with findings suggesting that modifications to the structure can enhance cytotoxicity against cancer cell lines. For example:

  • Compounds derived from 4-aminobenzoic acid have shown notable cytotoxicity against HepG2 cells (IC50 ≥ 15.0 µM) .
  • The structural features of this compound may confer similar anticancer activities, warranting further investigation.

The mechanism of action for compounds similar to this compound often involves interference with critical metabolic pathways in microorganisms and cancer cells. For instance:

  • Inhibition of Dihydropteroate Synthase : Some derivatives act as competitive inhibitors of this enzyme, which is crucial for folate biosynthesis in bacteria .

Comparative Biological Activity

The following table summarizes the biological activities of several structurally related compounds:

Compound NameStructural FeaturesBiological Activity
4-(3-Bromophenyl)-2,4-dioxobutanoic acidDioxobutanoic acid moietyAntitumor activity
4-[2-(3,4-Diethoxyphenyl)ethyl]-5-(4-methoxyphenyl)-4H-[1,2,4]triazole-3-thiolIncorporates triazole ringAntifungal properties
4-methylthiazole-5-carboxylic acidThiazole ring with carboxylic acidAntimicrobial effects

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of various derivatives based on the core structure of this compound. These studies highlight:

  • Synthesis Techniques : Multi-step synthetic routes have been employed to create novel derivatives that retain or enhance biological activity.
  • In Vivo Testing : Some derivatives have undergone in vivo testing to evaluate their efficacy and safety profiles in animal models .

Q & A

Basic Research Question

  • Purity : HPLC (C18 column, mobile phase: acetonitrile/water with 0.1% TFA) with UV detection at 254 nm .
  • Stability : Accelerated degradation studies (40°C/75% RH for 4 weeks) monitored by TLC or LC-MS to detect hydrolysis or oxidation products .

Advanced Consideration : For hygroscopic samples, dynamic vapor sorption (DVS) analysis quantifies moisture uptake, which can affect crystallinity and reactivity .

How do substituents on the benzodioxole ring influence the compound’s biological activity?

Advanced Research Question
Structure-activity relationship (SAR) studies show that electron-withdrawing groups (e.g., -F, -CF₃) on the benzodioxole ring enhance binding to enzymes like cyclooxygenase (COX) or cytochrome P450. For example:

SubstituentIC₅₀ (COX-2 Inhibition)LogP
-H12 µM2.1
-CF₃3.5 µM2.8
Data derived from analogs in .

Methodological Insight : Use molecular docking (AutoDock Vina) to predict binding affinities and guide synthetic prioritization .

How can conflicting spectral data (e.g., NMR or IR) be reconciled during structural elucidation?

Advanced Research Question
Contradictions often arise from tautomerism or solvent effects. For example:

  • NMR : Aromatic proton splitting patterns in DMSO-d₆ may differ from CDCl₃ due to hydrogen bonding. Compare with computed chemical shifts (GIAO method) .
  • IR : Carboxylic acid dimerization in solid-state FTIR (~2500–3000 cm⁻¹ broad -OH stretch) vs. monomeric forms in solution .

Resolution Strategy : Perform variable-temperature NMR or solvent-dependent IR studies to identify dynamic equilibria .

What are the challenges in scaling up the synthesis of this compound for preclinical studies?

Advanced Research Question
Key issues include:

  • Solvent Selection : Replace DMF with greener solvents (e.g., cyclopentyl methyl ether) to improve safety and reduce purification complexity .
  • Byproduct Formation : Optimize stoichiometry (1:1.05 molar ratio of amine to halide) to minimize unreacted starting materials .

Process Analytics : Use inline PAT (process analytical technology) tools like ReactIR to monitor reaction progress in real time .

How can adsorption studies inform the design of delivery systems for this compound?

Advanced Research Question
Surface-modified carriers (e.g., mesoporous silica nanoparticles) improve bioavailability. Key parameters:

CarrierLoading EfficiencyRelease (pH 7.4)
Silica NPs78%85% in 24h
Chitosan NPs65%92% in 12h
Data adapted from .

Methodology : Langmuir isotherm models quantify adsorption capacity, while DSC/TGA assess thermal stability in formulations .

What computational tools predict the environmental fate and toxicity of this compound?

Advanced Research Question

  • EPI Suite : Estimates biodegradability (e.g., BIOWIN score <2.5 indicates persistence) .
  • ECOSAR : Predicts aquatic toxicity (e.g., LC₅₀ for fish: ~10 mg/L) .

Validation : Compare with experimental microtox assays (e.g., Daphnia magna acute toxicity) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(1,3-Benzodioxol-5-ylmethyl)amino]benzoic acid
Reactant of Route 2
Reactant of Route 2
4-[(1,3-Benzodioxol-5-ylmethyl)amino]benzoic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.